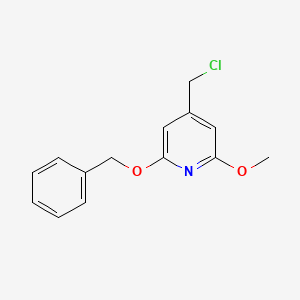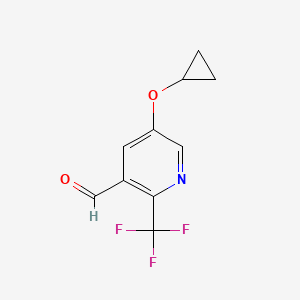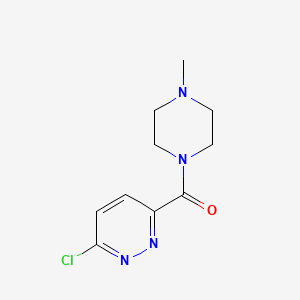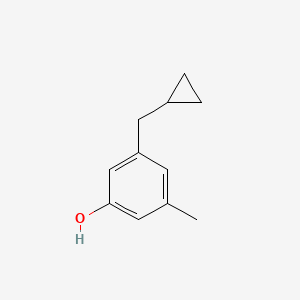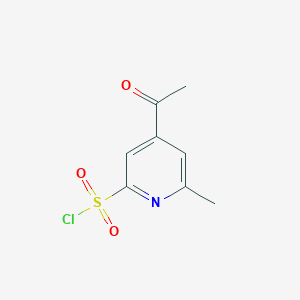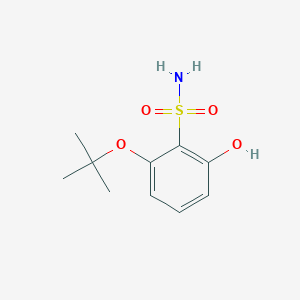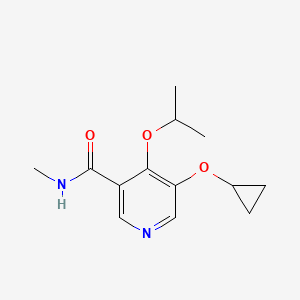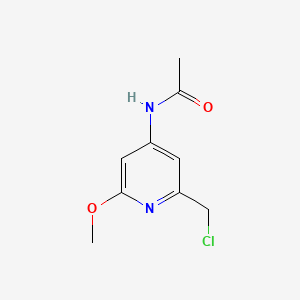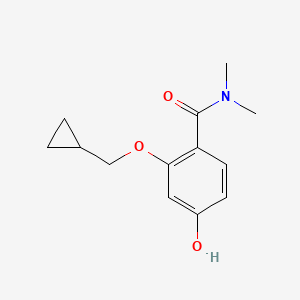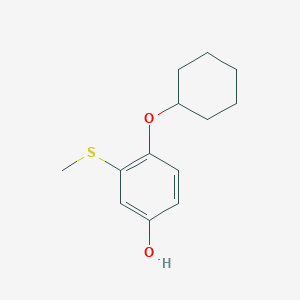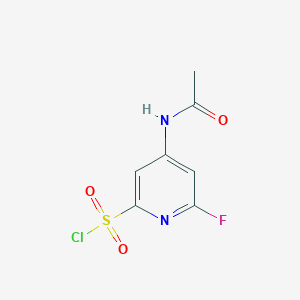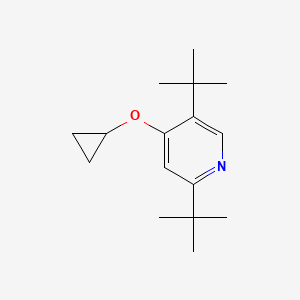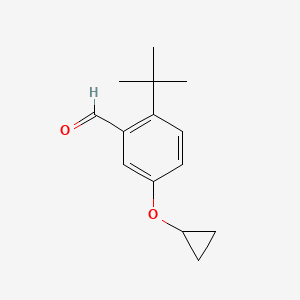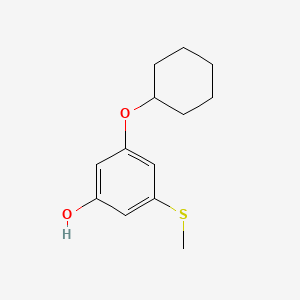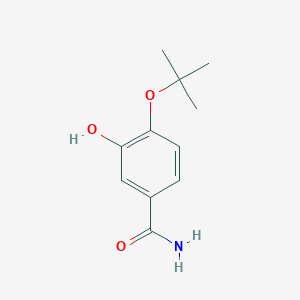
4-Tert-butoxy-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-3-hydroxybenzamide is an organic compound with a molecular structure that includes a benzene ring substituted with a tert-butoxy group and a hydroxyl group, along with an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzamide typically involves the introduction of the tert-butoxy group and the hydroxyl group onto a benzene ring, followed by the formation of the amide group. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butoxy group. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The amide group is then formed by reacting the resulting intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-tert-butoxy-3-hydroxybenzaldehyde.
Reduction: Formation of 4-tert-butoxy-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is likely due to its interaction with the active site of the thrombin enzyme, preventing the conversion of fibrinogen to fibrin .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butoxybenzaldehyde: Similar structure but lacks the amide group.
4-Tert-butylbenzamide: Similar structure but lacks the hydroxyl group.
3-Hydroxybenzamide: Similar structure but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-3-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring, along with the amide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(10(12)14)6-8(9)13/h4-6,13H,1-3H3,(H2,12,14) |
Clave InChI |
OHJGKPXPECLXJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


